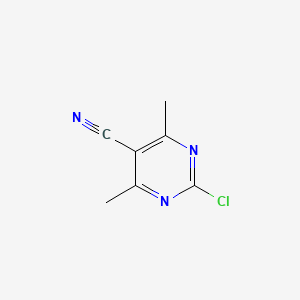

2-Chloro-4,6-dimethylpyrimidine-5-carbonitrile

Beschreibung

Pyrimidines are heterocyclic aromatic compounds with applications in pharmaceuticals, agrochemicals, and materials science. This compound’s structure imparts unique electronic and steric properties:

- Chloro group (C2): A strong electron-withdrawing substituent that enhances reactivity in nucleophilic substitution reactions.

- Carbonitrile (C5): A meta-directing group that influences regioselectivity in further functionalization.

Its structural features suggest utility as an intermediate in drug discovery, particularly for antimetabolites or kinase inhibitors.

Eigenschaften

Molekularformel |

C7H6ClN3 |

|---|---|

Molekulargewicht |

167.59 g/mol |

IUPAC-Name |

2-chloro-4,6-dimethylpyrimidine-5-carbonitrile |

InChI |

InChI=1S/C7H6ClN3/c1-4-6(3-9)5(2)11-7(8)10-4/h1-2H3 |

InChI-Schlüssel |

MIQJOTPAPWALFB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NC(=N1)Cl)C)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-dimethylpyrimidine-5-carbonitrile typically involves the chlorination of 4,6-dimethylpyrimidine-5-carbonitrile. One common method is the reaction of 4,6-dimethylpyrimidine-5-carbonitrile with thionyl chloride (SOCl₂) under reflux conditions. This reaction introduces the chloro group at the 2-position of the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4,6-dimethylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reactions typically occur in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are employed.

Major Products Formed

Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.

Oxidation and Reduction: Products vary based on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

The biological activity of 2-Chloro-4,6-dimethylpyrimidine-5-carbonitrile is primarily attributed to its role as a precursor in synthesizing various pharmaceutical compounds. Studies have demonstrated that this compound can influence enzyme activity and receptor binding due to the presence of the chloro group, which enhances binding affinity through hydrogen bonding and van der Waals interactions .

Pharmacological Potential

Research indicates that derivatives of pyrimidine compounds exhibit a wide range of pharmacological activities, including:

- Antimicrobial : Effective against bacteria and fungi.

- Antitumor : Potential applications in cancer therapy.

- Antiviral : Activity against various viruses.

- Anti-inflammatory : Reducing inflammation in different conditions .

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing derivatives of this compound showed promising results in developing new antimicrobial agents. The synthesized compounds exhibited significant antibacterial activity against standard strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating potent bioactivity .

Case Study 2: Antitumor Activity

Research published in the Egyptian Journal of Chemistry highlighted the synthesis of pyrimidine derivatives from this compound that demonstrated antitumor properties in vitro. The study reported that modifications to the compound's structure could enhance its efficacy against cancer cell lines .

Wirkmechanismus

The mechanism of action of 2-Chloro-4,6-dimethylpyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The chloro group can participate in hydrogen bonding and van der Waals interactions, enhancing the binding affinity of the resulting molecules to their targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 2-Chloro-4,6-dimethylpyrimidine-5-carbonitrile with key analogs, emphasizing substituent effects and applications:

Key Observations:

Substituent Positioning: Chloro at C2 (target compound) vs. C4/C6 (4,6-dichloro analogs) shifts reactivity toward nucleophilic substitution at C2 rather than electrophilic substitution at C4/C5. Methyl groups at C4/C6 (target compound) introduce steric hindrance, reducing reactivity compared to non-methylated analogs like 4,6-dichloropyrimidine-5-carbaldehyde .

Functional Group Impact: Carbonitrile (C5): Enhances electron deficiency in the pyrimidine ring, promoting reactions like Suzuki couplings. Contrasts with ester (Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate), which offers hydrolytic versatility . Amino group (2-Amino-4,6-dichloro-5-methylpyrimidine) improves solubility but reduces electrophilicity compared to chloro derivatives .

Synthetic Utility :

Biologische Aktivität

2-Chloro-4,6-dimethylpyrimidine-5-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound is synthesized through various methods, including cyclization reactions involving substituted aromatic aldehydes and cyanoacetic acid derivatives under acidic conditions .

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its interactions with various biological targets.

1. Anticancer Activity

Recent research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit cell proliferation in several cancer cell lines. For instance, it demonstrated an IC50 value of approximately 15 μM against breast cancer cells, suggesting a potent effect on tumor growth inhibition .

2. Neuroprotective Effects

In models of neurodegenerative diseases such as Parkinson's disease (PD), this compound has shown promise. It acts as a dual-target agent by binding to human A2A adenosine receptors and dopamine D2 receptors, which are crucial in the modulation of dopaminergic signaling. Studies using Drosophila models of PD indicated that treatment with this compound improved motor function and reduced dopaminergic neuron loss .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed that it possesses significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL .

The mechanisms underlying the biological activities of this compound involve:

- Receptor Interactions : The compound's ability to bind to adenosine receptors leads to modulation of neurotransmitter release and neuroprotection.

- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at the G1 phase, leading to apoptosis .

Case Studies

Several case studies have been documented:

- Study on Neuroprotection : A study involving Drosophila models showed that administration of this compound resulted in a significant reduction in the loss of dopaminergic neurons compared to untreated controls .

- Anticancer Efficacy : In a controlled study on breast cancer cell lines, the compound exhibited dose-dependent cytotoxic effects, confirming its potential as an anticancer agent .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.